1,2-Dichloro-1,2,3,3-tetrafluoropropane
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Overview
Description
1,2-Dichloro-1,2,3,3-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₂F₄. It is a derivative of propane, where hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-1,2,3,3-tetrafluoropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,2,3,3-tetrafluoropropane with chlorine gas under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as iron chloride, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of chlorine and fluorine gases. The reaction conditions are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-1,2,3,3-tetrafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or alkynes
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Major Products:
Substitution Reactions: Products include various substituted fluoropropanes or chloropropanes.
Elimination Reactions: Products include tetrafluoropropene or dichloropropene
Scientific Research Applications
1,2-Dichloro-1,2,3,3-tetrafluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives are studied for potential use in pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes .
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1,2,3,3-tetrafluoropropane involves its interaction with nucleophiles and bases. The presence of electronegative chlorine and fluorine atoms makes the carbon atoms in the molecule electrophilic, facilitating nucleophilic attack. This leads to substitution or elimination reactions, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
- 1,1-Dichloro-2,2,3,3-tetrafluoropropane
- 2,3-Dichloro-1,1,1,3-tetrafluoropropane
- 1,3-Dichloro-1,1,2,2,3-pentafluoropropane
Uniqueness: 1,2-Dichloro-1,2,3,3-tetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and stability, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
425-94-5 |
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Molecular Formula |
C3H2Cl2F4 |
Molecular Weight |
184.94 g/mol |
IUPAC Name |
1,2-dichloro-1,2,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3H2Cl2F4/c4-1(6)3(5,9)2(7)8/h1-2H |
InChI Key |
WHPKSWFREPSUCO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)Cl)(F)Cl)(F)F |
Origin of Product |
United States |
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